molecular formula C15H11N4NaO3 B6175956 sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate CAS No. 2551115-25-2

sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate

Cat. No.: B6175956
CAS No.: 2551115-25-2
M. Wt: 318.3
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Description

Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate is a complex organic compound with a unique structure that combines a pyrazole ring with nitrophenyl and pyridinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-nitrobenzaldehyde, 2-pyridinecarboxaldehyde, and 3-methyl-1H-pyrazole.

    Condensation Reaction: The initial step involves a condensation reaction between 4-nitrobenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a base like sodium hydroxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 3-methyl-1H-pyrazole under acidic conditions to form the pyrazole ring.

    Formation of Sodium Salt: The final step involves the formation of the sodium salt by reacting the pyrazole derivative with sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the nitrophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Nitro derivatives or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Due to its unique structure, it can be used as a probe in biological studies to investigate enzyme activities or receptor binding.

Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with specific enzymes or receptors, altering their activity or binding properties.

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-methyl-4-(4-aminophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate: Similar structure but with an amino group instead of a nitro group.

    Sodium 3-methyl-4-(4-chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions, such as in catalysis or materials science.

This compound’s combination of functional groups and structural features makes it a versatile and valuable molecule in various scientific and industrial fields.

Properties

CAS No.

2551115-25-2

Molecular Formula

C15H11N4NaO3

Molecular Weight

318.3

Purity

95

Origin of Product

United States

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